3-bromo-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide
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Overview
Description
3-bromo-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide is a complex organic compound that features a bromine atom, a benzamide core, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides and carboxylic acids under dehydrating conditions.
Amide Formation: The final step involves the formation of the amide bond between the oxadiazole derivative and the benzamide core, typically using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis platforms to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, forming corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the oxadiazole ring or the bromine atom, leading to the formation of amines or debrominated products.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea (NH₂CSNH₂) under mild conditions.
Major Products
Oxidation: Formation of carboxylic acids or alcohols.
Reduction: Formation of amines or debrominated compounds.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Scientific Research Applications
3-bromo-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It is used as a probe to study various biological pathways and interactions due to its ability to bind to specific proteins or enzymes.
Mechanism of Action
The mechanism of action of 3-bromo-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring and the bromine atom play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, including antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-N-methyl-N-(4-methylphenyl)benzamide
- 3-bromo-N-[(4-methylphenyl)methyl]benzamide
- 2-bromo-N-(3,4-dimethylphenyl)benzamide
Uniqueness
Compared to similar compounds, 3-bromo-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide stands out due to the presence of the oxadiazole ring, which imparts unique electronic and steric properties. This makes it more versatile in its applications, particularly in medicinal chemistry and materials science.
Properties
Molecular Formula |
C20H20BrN3O2 |
---|---|
Molecular Weight |
414.3 g/mol |
IUPAC Name |
3-bromo-N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C20H20BrN3O2/c1-13(2)24(20(25)16-5-4-6-17(21)11-16)12-18-22-19(23-26-18)15-9-7-14(3)8-10-15/h4-11,13H,12H2,1-3H3 |
InChI Key |
UEJBJAZXRPPTKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CN(C(C)C)C(=O)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
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